N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS: 2034252-40-7) is a structurally complex molecule with a molecular formula of C₂₀H₂₁NO₅S₂ and a molecular weight of 419.5 g/mol . Its key features include:
- A central propanamide backbone (CCC(=O)N).
- A 2-hydroxy-2-(heteroaromatic)ethyl side chain containing furan-3-yl and thiophen-2-yl substituents.
- A 4-(methylsulfonyl)phenyl group attached to the propanamide chain.
The hydroxyethyl-thiophene-furan unit introduces stereochemical complexity and opportunities for hydrogen bonding .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S2/c1-28(24,25)17-7-4-15(5-8-17)6-9-19(22)21-14-20(23,16-10-11-26-13-16)18-3-2-12-27-18/h2-5,7-8,10-13,23H,6,9,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPKWDXKMSJJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide” would likely involve multiple steps, including:
Formation of the furan and thiophene intermediates: These heterocyclic compounds can be synthesized through well-known methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling reactions: The furan and thiophene intermediates can be coupled using cross-coupling reactions like the Suzuki or Stille coupling.
Amide bond formation: The final step would involve forming the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative (e.g., acid chloride or ester).
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of efficient catalysts to speed up reactions and improve selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide” can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound “N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide” could have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Rings
N-{2-[5-(furan-2-yl)thiophen-2-yl]ethyl}-3-(4-methoxyphenyl)propanamide (CAS: 2742051-21-2)
- Molecular Formula: C₂₀H₂₁NO₃S .
- Key Differences :
- Phenyl Substituent : Replaces the methylsulfonyl group with a 4-methoxy (OCH₃) group, which is electron-donating.
- Thiophene-Furan Linkage : The thiophene is substituted at the 2-position with furan-2-yl, altering steric and electronic properties compared to the target compound’s furan-3-yl and thiophen-2-yl arrangement.
- Implications :
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Molecular Formula: Not explicitly stated, but structural analysis suggests a pyridine core replaces the hydroxyethyl group .
- Key Differences: Pyridine Ring: Introduces a nitrogen-containing aromatic system, which may enhance hydrogen bonding or π-π stacking.
- Implications :
Functional Group Modifications
(E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide (CAS: 1164474-58-1)
- Molecular Formula : C₁₅H₁₃N₃O₃S₂ .
- Key Differences: Carbamothioyl Linkage: Replaces the propanamide with a thiourea group (N–C(=S)–N), which can act as a hydrogen bond donor/acceptor.
- Implications: Thiourea derivatives are known for antioxidant and enzyme inhibitory activities, as seen in hydroxamic acid analogues .
3-ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide
- Molecular Formula: Not explicitly stated, but the structure includes a ferrocenyl (iron-containing) group .
- Key Differences: Ferrocenyl Moiety: Introduces redox-active metal centers, enabling electrochemical applications.
- Implications :
Comparative Analysis Table
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15N1O4S1
- Molecular Weight : 303.35 g/mol
- CAS Number : 2034335-20-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of intermediate compounds derived from furan and thiophene. The coupling reactions are conducted under controlled conditions to ensure high yield and purity. Common reagents include various catalysts and solvents tailored to optimize reaction conditions .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance, a screening process involving multicellular spheroids demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and SW620 (colorectal cancer) .
Table 1: Cytotoxicity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Induction of apoptosis |
| HCT116 | 15.0 | Inhibition of cell proliferation |
| SW620 | 10.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. It was evaluated against a range of bacterial strains, revealing notable activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 32 μg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate signaling pathways associated with apoptosis and cell cycle regulation. The presence of functional groups such as the furan and thiophene moieties enhances its reactivity and interaction with biological macromolecules .
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of this compound on glioblastoma cells, demonstrating a significant reduction in cell viability through apoptosis induction mechanisms. The study utilized flow cytometry and Western blot analysis to confirm these findings .
- Antimicrobial Screening : Another research project focused on evaluating the antimicrobial properties against resistant strains of bacteria. The compound was found to be effective in inhibiting biofilm formation, which is critical in treating chronic infections .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis of structurally complex amides often involves multi-step protocols. For example, analogous compounds (e.g., substituted propanamides) are synthesized via nucleophilic substitution, coupling reactions, or condensation, with careful control of catalysts (e.g., TMSOTf for glycosylation) and solvent systems (e.g., dichloromethane/pyridine mixtures) . Optimization may include adjusting stoichiometry, temperature (e.g., cooling to -40°C for regioselectivity), or purification via column chromatography with mixed solvents (e.g., ethyl acetate/hexane) . Reaction monitoring by TLC or HPLC is critical to identify intermediates and byproducts.
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodology :
- NMR : Assign proton and carbon signals using ¹H/¹³C NMR, focusing on diagnostic peaks (e.g., hydroxy groups at δ 4–5 ppm, aromatic protons from furan/thiophene at δ 6.5–7.5 ppm) . Compare experimental shifts with computational predictions (e.g., DFT) to validate stereochemistry.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- IR : Identify functional groups (e.g., sulfonyl C=O stretch at ~1350 cm⁻¹, amide N-H at ~3300 cm⁻¹) .
Q. What solubility and stability profiles are critical for in vitro assays involving this compound?
- Methodology :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using dynamic light scattering (DLS) to detect aggregation .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products (e.g., hydrolysis of the sulfonyl group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size variability. Replicate conflicting studies under identical conditions, adjusting variables like compound purity (≥95% by HPLC) .
Q. What computational methods are used to model the compound’s interactions with biological targets?
- Methodology :
- Docking Studies : Employ software (e.g., AutoDock Vina) to predict binding modes to targets like COX-2 (due to the methylsulfonylphenyl moiety). Validate with molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time .
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .
Q. How can researchers address discrepancies between experimental and theoretical spectral data?
- Methodology :
- Conformational Analysis : Use variable-temperature NMR to detect dynamic effects (e.g., rotamers) that may obscure peak splitting .
- X-ray Crystallography : Resolve absolute configuration and compare with DFT-optimized geometries. For example, crystal packing effects may shift predicted vs. observed NMR shifts .
- Error Analysis : Quantify deviations using root-mean-square (RMS) values for chemical shifts or bond lengths .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
